2-(Azetidin-3-yloxy)-5-fluoropyridine
Description
2-(Azetidin-3-yloxy)-5-fluoropyridine is a fluorinated pyridine derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via an ether linkage at the pyridine’s 2-position. This compound’s applications may span medicinal chemistry (e.g., kinase inhibitors or CNS-targeting agents) and materials science, though further research is required to confirm these uses.
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-5-fluoropyridine |
InChI |
InChI=1S/C8H9FN2O/c9-6-1-2-8(11-3-6)12-7-4-10-5-7/h1-3,7,10H,4-5H2 |
InChI Key |
KRYQXGJBDJHQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on 2-Chloro-5-fluoropyridine
One of the primary synthetic approaches to this compound involves nucleophilic substitution of a halogen (chlorine) on a fluoropyridine ring by the azetidin-3-ol or its derivatives.
- Starting Material: 2-chloro-5-fluoropyridine or 2-chloro-5-methylpyridine as a precursor.
- Nucleophile: Azetidin-3-ol or protected azetidine derivatives.
- Conditions: Heating in polar aprotic solvents such as N-methyl-2-pyrrolidone at elevated temperatures (~120°C) overnight.
- Work-up: After reaction completion, the mixture is cooled, extracted with organic solvents (e.g., methylene chloride), washed, dried over sodium sulfate, and concentrated.
- Purification: Reverse phase chromatography with acetonitrile/water gradient is used to isolate the pure product.
This method is exemplified in patent EP 2 970 222 B1, where 2-chloro-5-methylpyridine is reacted with azetidinyl derivatives to yield the corresponding azetidinyl-oxy pyridine compounds with high purity and yields.
Stepwise Functionalization via Protected Azetidine Intermediates
Another sophisticated method involves the use of protected azetidine intermediates such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate or its sulfonylated derivatives.
- Step 1: Sulfonylation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with sulfonylation reagents (e.g., para-toluenesulfonyl chloride) in the presence of amine bases such as triethylamine to form sulfonate esters.
- Step 2: Fluorination of these sulfonate esters using fluorinating agents such as tetra-butylammonium fluoride or hydrogen fluoride/trimethylamine to introduce fluoromethyl groups.
- Step 3: Deprotection and further functionalization to yield azetidine derivatives.
- Step 4: Coupling with halogenated pyridine derivatives to form the azetidinyl-oxy pyridine linkage.
This multi-step method allows for precise control over substitution patterns on the azetidine ring and the pyridine moiety, as described in WO2018108954A1 patent, which details the synthesis of fluoromethyl azetidine intermediates relevant to the preparation of fluorinated azetidinyl-pyridines.
Direct Synthesis via Halogenated Azetidinylmethoxy Pyridines
Research articles report the synthesis of halogenated azetidinylmethoxy pyridines, including 2-fluoro-substituted derivatives, by direct alkylation of pyridinols with azetidine-containing side chains.
- Method: The reaction of 3-(2(S)-azetidinylmethoxy)pyridine analogues with halogenation at the 2- or 5-position of the pyridine ring.
- Outcome: Compounds with subnanomolar affinity for nicotinic acetylcholine receptors, indicating high biological relevance.
- Reagents: Halogenation reagents for selective substitution at pyridine positions.
- Advantages: High affinity and selectivity for receptor binding sites.
This approach was reported in the Journal of Medicinal Chemistry (1998) and highlights the utility of halogenated azetidinyl pyridines in pharmacological probe development.
Comparative Analysis of Preparation Routes
| Preparation Route | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic aromatic substitution on 2-chloro-5-fluoropyridine | 2-chloro-5-fluoropyridine, azetidin-3-ol, K2CO3, NMP, 120°C | Straightforward, high purity, scalable | Requires careful temperature control |
| Multi-step synthesis via protected azetidine intermediates | Boc-protected azetidine, sulfonylation reagents, fluorinating agents (TBAF), triethylamine | High regioselectivity, allows fluoromethyl introduction | Multi-step, time-consuming |
| Direct halogenation of azetidinylmethoxy pyridines | Halogenation reagents, azetidinylmethoxy pyridine precursors | High receptor affinity, useful for medicinal chemistry | Requires specialized halogenation methods |
Exhaustive Research Findings and Notes
- The fluorine substituent on the pyridine ring significantly influences the compound's reactivity and biological activity due to its electron-withdrawing nature and steric effects.
- The azetidine ring nitrogen can participate in various functional group transformations, including acylation and alkylation, which can be exploited for further derivatization.
- The nucleophilic aromatic substitution is favored on the 2-chloro position of the pyridine ring when fluorine is present at the 5-position, facilitating selective substitution.
- Purification by reverse phase chromatography is commonly used to achieve high purity, especially when preparing compounds for biological evaluation.
- The choice of solvent and temperature is critical to maximize yield and minimize side reactions.
- Patent literature provides detailed synthetic procedures with mass spectrometry data confirming product identity (e.g., MS(ES+) = 472 for related compounds).
Summary Table of Key Synthetic Parameters
| Parameter | Typical Conditions / Values |
|---|---|
| Solvent | N-methyl-2-pyrrolidone, tetrahydrofuran |
| Temperature | 100–120°C |
| Reaction Time | Overnight (12–24 hours) |
| Base | Potassium carbonate, triethylamine |
| Fluorinating Agents | Tetra-butylammonium fluoride, hydrogen fluoride/trimethylamine |
| Purification Method | Reverse phase chromatography (acetonitrile/water gradient) |
| Typical Yields | Moderate to high (varies by route, ~50–80%) |
| Characterization | Mass spectrometry (ES+), NMR |
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoropyridine moiety allows for substitution reactions, where the fluorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
2-(Azetidin-3-yloxy)-5-fluoropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-5-fluoropyridine involves its interaction with molecular targets and pathways within biological systems. The azetidine ring and fluoropyridine moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 5-Fluoropyridine Derivatives
Substituent Effects on Physicochemical Properties
- Azetidine vs. In contrast, 2-(2,4-Difluorophenyl)-5-fluoropyridine exhibits higher melting points (75–78°C) due to crystalline packing facilitated by aromatic stacking .
- Halogen vs. Amino/Iodo Substituents: The iodine atom in 2-Amino-5-fluoro-3-iodopyridine adds steric bulk and enables radiolabeling applications, whereas the azetidine’s oxygen linker may enhance hydrogen-bonding capacity .
Biological Activity
2-(Azetidin-3-yloxy)-5-fluoropyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a fluorine atom and an azetidine moiety may enhance its pharmacological properties, making it a candidate for further research in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C8H9FN2O, with a molecular weight of 168.17 g/mol. The presence of the fluorine atom is significant for its biological activity, as fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C8H9FN2O |
| Molecular Weight | 168.17 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. This compound may modulate specific biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses inhibitory effects against various bacterial strains, potentially making it useful in treating infections caused by resistant microorganisms.
- Anticancer Properties : In vitro studies suggest that the compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific IC50 values indicate its potency against several cancer cell lines.
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, the following results were observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
These findings suggest that the compound's mechanism involves both direct cytotoxicity and modulation of key signaling pathways involved in cell survival.
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for its therapeutic application. Studies indicate that the compound has favorable absorption characteristics, with good oral bioavailability and metabolic stability due to the presence of fluorine.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Azetidin-3-yloxy)-5-fluoropyridine, and how can purity be ensured?
- Methodology : Synthesis typically involves coupling azetidine derivatives with fluoropyridine precursors. For example, nucleophilic substitution reactions between 5-fluoropyridine-2-ol and activated azetidine intermediates (e.g., mesylates or tosylates) under basic conditions (e.g., K₂CO₃ in DMF) are common . Post-synthesis purification employs column chromatography (silica gel, eluent: EtOAc/hexane) and HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity, as validated by LC-MS and NMR .
Q. How is structural characterization of this compound performed?
- Techniques :
- NMR : ¹H/¹³C NMR identifies key signals (e.g., azetidine protons at δ 3.5–4.0 ppm, pyridine fluorine coupling in ¹⁹F NMR).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 169.08 for the free base) .
- X-ray crystallography : Resolves stereochemistry and confirms the azetidine-oxy linkage geometry in crystalline forms .
Q. What are the primary biological screening assays for this compound?
- Approach : Initial screens include:
- Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates.
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays (e.g., against Mycobacterium tuberculosis, as seen in related fluoropyridines ).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step routes involving azetidine ring formation?
- Strategies :
- Catalyst selection : Use Pd-catalyzed cross-coupling for azetidine introduction (e.g., Suzuki-Miyaura with boronate esters) .
- Protecting groups : Temporarily shield reactive sites (e.g., Boc protection for azetidine nitrogen) to prevent side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
Q. How do structural modifications influence the compound’s pharmacokinetic profile?
- Key modifications :
- Fluorine positioning : Para-fluorine on pyridine enhances metabolic stability by reducing CYP450-mediated oxidation .
- Azetidine substitution : N-Sulfonylation (e.g., with 5-fluoro-2-methoxybenzenesulfonyl groups) increases solubility and target affinity, as demonstrated in analogs .
- Analytical validation : Use logP measurements (shake-flask method) and plasma stability assays to correlate structure with properties .
Q. How to resolve contradictions in reported biological activities across studies?
- Case example : Discrepancies in MIC values for similar fluoropyridines may arise from assay conditions (e.g., bacterial strain variability, compound solubility).
- Resolution :
- Standardize protocols (e.g., CLSI guidelines for MIC assays).
- Perform dose-response curves with internal controls (e.g., isoniazid for TB studies) .
- Validate target engagement via thermal shift assays or SPR binding studies .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methods :
- Molecular docking : AutoDock Vina or Glide simulates binding to enzymes (e.g., Mtb KatG, with docking scores >100 indicating strong affinity) .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .
- ADMET prediction : SwissADME forecasts bioavailability and toxicity risks (e.g., hERG inhibition) .
Key Challenges and Recommendations
- Challenge : Low yields in azetidine ring formation.
Solution : Optimize stoichiometry (1:1.2 ratio of azetidine to pyridine derivative) and use anhydrous conditions . - Challenge : Off-target effects in cellular assays.
Solution : Synthesize pro-drug analogs (e.g., ester derivatives) to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
